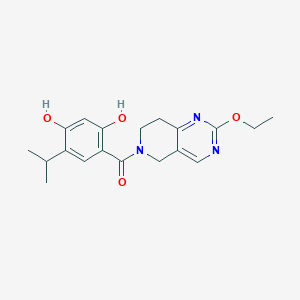
CPUY201112
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CPUY201112 is a novel synthetic small-molecule compound known for its potent inhibition of heat shock protein 90 (Hsp90). This compound has garnered significant attention due to its ability to induce p53-mediated apoptosis in various cancer cell lines, particularly MCF-7 cells . Heat shock protein 90 is highly expressed in many tumor cells and is associated with the maintenance of malignant phenotypes, making it a critical target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
CPUY201112 was identified using a fragment-based approach followed by structural optimization guided by medicinal chemistry principles . The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound binds to the ATP-binding pocket of heat shock protein 90 with a kinetic dissociation constant of 27 ± 2.3 nM .
Industrial Production Methods
The industrial production methods for this compound are not explicitly detailed in the available sources. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy.
化学反応の分析
Types of Reactions
CPUY201112 primarily undergoes binding reactions with heat shock protein 90, leading to the degradation of client proteins such as HER-2, Akt, and c-RAF . These reactions result in cell cycle arrest and apoptosis through the wild-type p53 pathway .
Common Reagents and Conditions
The compound is known to synergize with Nutlin-3a to induce cancer cell apoptosis . The specific reagents and conditions for these reactions are not extensively detailed but involve standard laboratory practices for handling small-molecule inhibitors.
Major Products Formed
The major products formed from the reactions involving this compound include the degradation products of heat shock protein 90 client proteins, leading to the inhibition of tumor growth .
科学的研究の応用
CPUY201112 has several scientific research applications, particularly in the field of cancer research. It has shown potent antiproliferative effects in a range of solid tumor cells, including MCF-7, HCT116, HepG2, and A549 cells . The compound induces cell cycle arrest and apoptosis through the wild-type p53 pathway, making it a valuable tool for studying cancer cell biology and developing new cancer therapies .
In vivo studies have demonstrated that this compound significantly inhibits the growth of MCF-7 xenografts in nude mice without apparent body weight loss . This highlights its potential use in treating wild-type p53 related cancers .
作用機序
CPUY201112 exerts its effects by binding to the ATP-binding pocket of heat shock protein 90, leading to the degradation of client proteins such as HER-2, Akt, and c-RAF . This binding disrupts the maturation and stabilization of these proteins, resulting in cell cycle arrest and apoptosis through the wild-type p53 pathway . The compound also synergizes with Nutlin-3a to enhance cancer cell apoptosis .
類似化合物との比較
Similar Compounds
17-allylamino-17-demethoxy-geldanamycin (17-AGG): A semi-synthetic derivative of Geldanamycin currently in clinical trials.
17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): Another semi-synthetic derivative of Geldanamycin in clinical trials.
Uniqueness of CPUY201112
This compound stands out due to its potent inhibition of heat shock protein 90 with a kinetic dissociation constant of 27 ± 2.3 nM . It also exhibits strong antiproliferative effects in a range of solid tumor cells and induces apoptosis through the wild-type p53 pathway . Additionally, its ability to synergize with Nutlin-3a to enhance cancer cell apoptosis further highlights its potential as a therapeutic agent .
特性
CAS番号 |
1860793-58-3 |
|---|---|
分子式 |
C19H23N3O4 |
分子量 |
357.41 |
IUPAC名 |
(2,4-dihydroxy-5-propan-2-ylphenyl)-(2-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
InChI |
InChI=1S/C19H23N3O4/c1-4-26-19-20-9-12-10-22(6-5-15(12)21-19)18(25)14-7-13(11(2)3)16(23)8-17(14)24/h7-9,11,23-24H,4-6,10H2,1-3H3 |
InChIキー |
BNTRGXQGSZZFCB-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C2CN(CCC2=N1)C(=O)C3=C(C=C(C(=C3)C(C)C)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CPUY 201112; CPUY-201112; CPUY201112 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


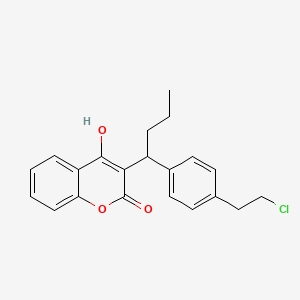
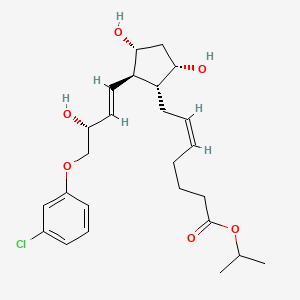
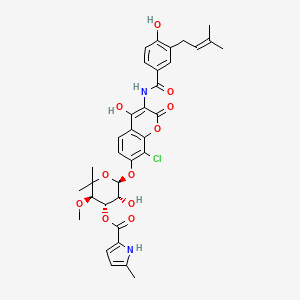
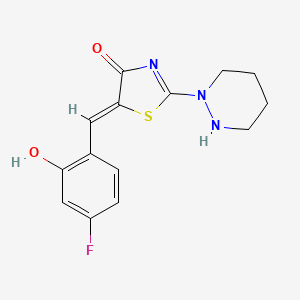

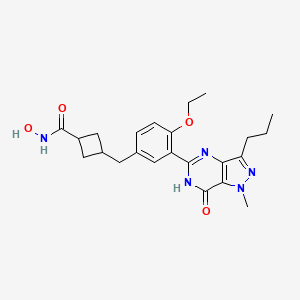
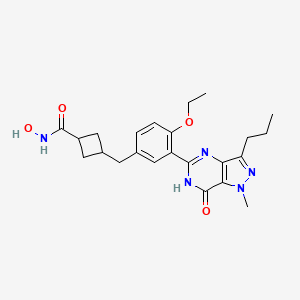
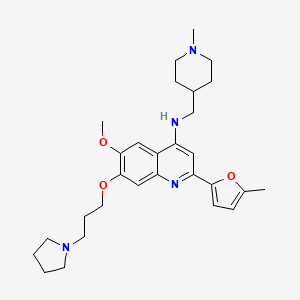
![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
